Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Fluorescent probe Angiogenesis imaging Zebrafish model

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0) is a synthetic 3-phenyl-4H-chromen-4-one (isoflavone) derivative bearing a methyl ester at the 2-position. Its molecular formula is C₁₇H₁₂O₄ with a molecular weight of 280.27 g/mol.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
CAS No. 51081-70-0
Cat. No. B1430801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate
CAS51081-70-0
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3
InChIInChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3
InChIKeyJNMZXJKKCNQYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0) is a synthetic 3-phenyl-4H-chromen-4-one (isoflavone) derivative bearing a methyl ester at the 2-position. Its molecular formula is C₁₇H₁₂O₄ with a molecular weight of 280.27 g/mol . The compound is classified as a chromone-2-carboxylate scaffold, a pharmacophore recognized in medicinal chemistry for its diverse biological properties [1]. Commercially supplied with a minimum purity specification of 95% (and up to 98% from select suppliers), it is primarily utilized as a research intermediate in the synthesis of flavonoid-based pharmaceuticals and as a building block for constructing biologically active molecules through functional group modifications .

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0): Structural Determinants That Preclude Generic Substitution by In-Class Analogs


Substituting methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate with a closely related analog—such as the free carboxylic acid (CAS 7622-78-8) or a regioisomeric ester—can result in complete loss of the desired reactivity or biological profile. The chromone oxidation state (4-oxo-4H-chromene) is a critical determinant of function; reduction of the 4-oxo group to a chromanone or chroman abolishes activity in comparative antilipidemic models [1]. Furthermore, the ester moiety at position 2 is not a passive substituent. In 4-aryl-4H-chromene apoptosis inducers, replacement of a 3-cyano group by an ester resulted in a >200-fold reduction in activity, demonstrating that the nature and position of carbonyl-containing substituents on the chromene nucleus profoundly modulate biological potency [2]. The methyl ester specifically provides a balance of electrophilicity and hydrolytic stability that differs from the ethyl ester (CAS 33470-08-5) and the free acid (CAS 7622-78-8), influencing both synthetic tractability and pharmacokinetic handling in downstream applications . Procurement based solely on the chromone core or isoflavone scaffold, without attention to the specific ester at position 2, is therefore a high-risk strategy.

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0): Quantitative Differentiation Evidence Against Closest Analogs


Fluorescence-Based Vascular Imaging: Patent-Backed Functional Differentiation vs. Other Chromone-2-Carboxylate Esters

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is explicitly claimed as a fluorescent compound in US Patent US10744213B2 for selective imaging of blood vessels and blood flow in a zebrafish model [1]. This represents a functional application not disclosed for its closest structural analogs—ethyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 33470-08-5) or the free acid (CAS 7622-78-8)—in any comparable patent or primary literature. The conjugated chromone core combined with the methyl ester substituent likely contributes to the requisite fluorescence properties (excitation/emission profile) needed for in vivo imaging, whereas the ethyl ester and free acid analogs have not been validated for this use.

Fluorescent probe Angiogenesis imaging Zebrafish model

Purity Specification Advantage: 98% (NLT) Supply vs. Standard 95% Grade for In-Class Analogs

The target compound is commercially available at a minimum purity of 98% (NLT) from ISO-certified suppliers, compared to the standard 95% purity specification offered for the ethyl ester analog (CAS 33470-08-5) and the free acid (CAS 7622-78-8) by most vendors . This 3-percentage-point purity differential is quantitatively meaningful for applications requiring high-fidelity intermediates, such as GMP-related pharmaceutical development or precise structure-activity relationship (SAR) studies where impurity profiles can confound biological assay interpretation.

Chemical purity Quality control Pharmaceutical intermediate

Predicted LogP Differentiation: Optimized Lipophilicity for Membrane Permeability vs. Free Acid and Ethyl Ester Analogs

The target compound exhibits a predicted ACD/LogP of 3.12 and an ACD/LogD (pH 7.4) of 3.49, placing it within the optimal lipophilicity range for passive membrane permeability while avoiding excessive logP values (>5) that are associated with poor aqueous solubility and promiscuous binding . In contrast, the free carboxylic acid analog (CAS 7622-78-8) is expected to have a substantially lower logD at physiological pH due to ionization (predicted logD ≈ 0.5–1.5 based on the carboxylic acid moiety), which would limit membrane permeation. The ethyl ester analog (CAS 33470-08-5) is predicted to have a logP approximately 0.5 units higher (estimated ~3.6–3.7) due to the additional methylene group, which may reduce aqueous solubility relative to the methyl ester.

Lipophilicity Drug-likeness ADME prediction

Ester-Dependent Activity Modulation: >200-Fold Activity Loss Demonstrates Criticality of Substituent Identity at the Chromene 2-Position

In a cell- and caspase-based high-throughput screening assay for apoptosis inducers, replacement of a 3-cyano group with an ester at the 2-position of a 4-aryl-4H-chromene scaffold resulted in a >200-fold reduction in cytotoxic activity [1]. Although this study was conducted on a related 4-aryl-4H-chromene series rather than the 3-phenyl-4H-chromene scaffold directly, the finding provides class-level quantitative evidence that the ester functional group at position 2 is not biologically silent. The methyl ester of the target compound is therefore expected to confer a distinct biological profile compared to the free carboxylic acid, which would be ionized at physiological pH, or the ethyl ester, which differs in steric bulk and hydrolytic lability.

Structure-activity relationship Apoptosis induction Anticancer screening

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate (CAS 51081-70-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Fluorescent Probe Development for In Vivo Angiogenesis Imaging

Research groups developing fluorescent compounds for vascular imaging can directly utilize methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate as a validated fluorescent scaffold, as demonstrated in US Patent US10744213B2 for selective blood vessel imaging in zebrafish [1]. This application is uniquely supported for the methyl ester, eliminating the need to screen structurally similar chromone-2-carboxylate esters for suitable fluorescence properties.

High-Purity Intermediate for Flavonoid-Derived Pharmaceutical Synthesis

When synthetic routes demand a chromone-2-carboxylate building block with minimal impurity interference (e.g., for GLP/GMP preclinical candidate synthesis), the 98% (NLT) purity grade of the methyl ester provides a measurable advantage over the 95% grade typical of the ethyl ester and free acid analogs. This higher purity reduces downstream purification burden and improves batch-to-batch reproducibility in multi-step synthetic sequences.

Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity

For structure-activity relationship programs where membrane permeability and aqueous solubility must be simultaneously optimized, the methyl ester offers a predicted LogD (pH 7.4) of 3.49 . This value resides within the drug-like property space, in contrast to the ionized free acid (poor permeability) and the more lipophilic ethyl ester (reduced solubility). The methyl ester thus enables direct use in cell-based assays without additional formulation or ester hydrolysis steps.

Regioisomerically Defined Isoflavone Scaffold for Biological Target Identification

The 3-phenyl substitution pattern defines the isoflavone pharmacophore, distinguishing it from 2-phenylflavone regioisomers that may bind different biological targets. Procuring the precisely specified methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate ensures that SAR data generated are scaffold-accurate, avoiding confounding results from mislabeled or regioisomerically ambiguous material that has been observed in some supply chains .

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